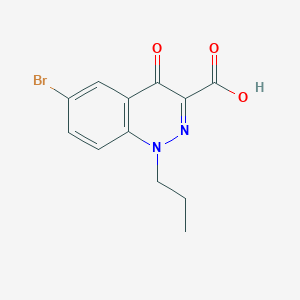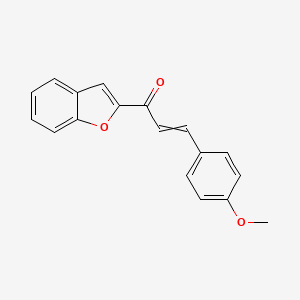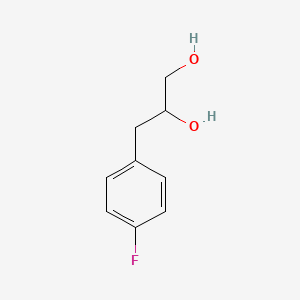
3-(4-Fluorophenyl)propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorophenyl)propane-1,2-diol is an organic compound characterized by the presence of a fluorophenyl group attached to a propane-1,2-diol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)propane-1,2-diol typically involves the reaction of 4-fluorobenzaldehyde with a suitable diol precursor under controlled conditions. One common method involves the reduction of 4-fluorobenzaldehyde using sodium borohydride in the presence of a solvent like ethanol to yield the desired diol .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Fluorophenyl)propane-1,2-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Amino derivatives, thiol derivatives
Wissenschaftliche Forschungsanwendungen
3-(4-Fluorophenyl)propane-1,2-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Fluorophenyl)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eigenschaften
CAS-Nummer |
61396-73-4 |
|---|---|
Molekularformel |
C9H11FO2 |
Molekulargewicht |
170.18 g/mol |
IUPAC-Name |
3-(4-fluorophenyl)propane-1,2-diol |
InChI |
InChI=1S/C9H11FO2/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4,9,11-12H,5-6H2 |
InChI-Schlüssel |
JJYHGJHYAOCLSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(CO)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


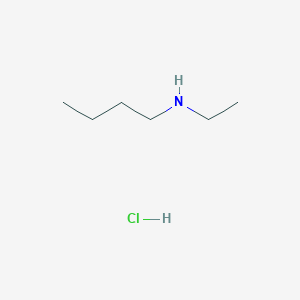
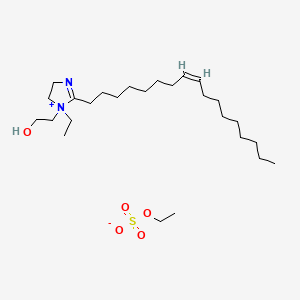
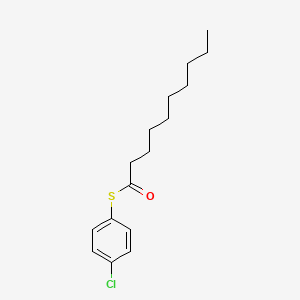
![4-[(Butan-2-yl)oxy]-2,6-dichloro-4-methylcyclohexa-2,5-dien-1-one](/img/structure/B14585757.png)
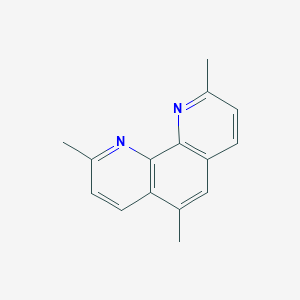
![Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine](/img/structure/B14585768.png)
![1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one](/img/structure/B14585776.png)

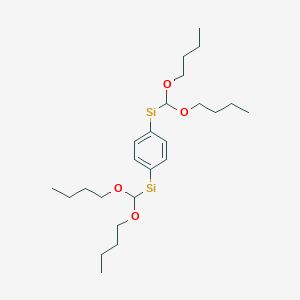
![[2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol](/img/structure/B14585793.png)
![Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate](/img/structure/B14585795.png)
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14585811.png)
